2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one
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Overview
Description
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
The synthesis of 2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved by reacting 4-ethoxybenzoyl chloride with piperidine in the presence of a base such as triethylamine.
Alkylation: The resulting 1-(4-ethoxybenzoyl)piperidine is then alkylated with a suitable alkylating agent to introduce the methyl group at the 4-position.
Cyclization: The alkylated product is then subjected to cyclization with hydrazine hydrate to form the pyridazinone ring.
Final modifications: The final compound is obtained after purification and any necessary modifications to achieve the desired functional groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace certain groups with nucleophiles such as halides, amines, or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Pharmacology: Research focuses on its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a lead compound for drug development.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-((1-(4-ethoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one can be compared with other pyridazinone derivatives, such as:
2-(4-chlorobenzyl)-6-methylpyridazin-3(2H)-one: Similar structure but with a chlorobenzyl group instead of an ethoxybenzoyl group.
2-(4-methoxybenzyl)-6-methylpyridazin-3(2H)-one: Contains a methoxybenzyl group instead of an ethoxybenzoyl group.
2-(4-fluorobenzyl)-6-methylpyridazin-3(2H)-one: Features a fluorobenzyl group instead of an ethoxybenzoyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-3-26-18-7-5-17(6-8-18)20(25)22-12-10-16(11-13-22)14-23-19(24)9-4-15(2)21-23/h4-9,16H,3,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBWVXROZUUQFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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